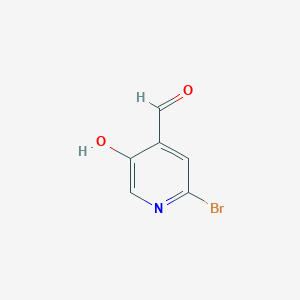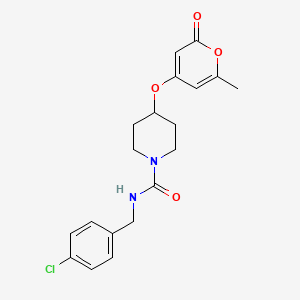
N-(4-chlorobenzyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. This compound has been studied for its ability to interact with certain receptors in the body, leading to a range of biochemical and physiological effects.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(4-chlorobenzyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide involves the reaction of 4-chlorobenzylamine with 4-(tert-butoxycarbonyl)piperidine-1-carboxylic acid, followed by the deprotection of the tert-butoxycarbonyl group and the coupling of the resulting amine with 6-methyl-2-oxo-2H-pyran-4-yl chloroformate. The final step involves the protection of the piperidine nitrogen with a carbamate group.
Starting Materials
4-chlorobenzylamine, 4-(tert-butoxycarbonyl)piperidine-1-carboxylic acid, 6-methyl-2-oxo-2H-pyran-4-yl chloroformate
Reaction
Step 1: Reaction of 4-chlorobenzylamine with 4-(tert-butoxycarbonyl)piperidine-1-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form N-(4-chlorobenzyl)-4-(tert-butoxycarbonyl)piperidine-1-carboxamide., Step 2: Deprotection of the tert-butoxycarbonyl group using an acid such as trifluoroacetic acid (TFA) to yield N-(4-chlorobenzyl)-4-piperidine-1-carboxamide., Step 3: Coupling of the resulting amine with 6-methyl-2-oxo-2H-pyran-4-yl chloroformate in the presence of a base such as triethylamine (TEA) to form N-(4-chlorobenzyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide., Step 4: Protection of the piperidine nitrogen with a carbamate group using a reagent such as di-tert-butyl dicarbonate (Boc2O) to yield the final product.
作用机制
The mechanism of action of N-(4-chlorobenzyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide involves its interaction with certain receptors in the body. It has been shown to interact with the TRPV1 receptor, which is involved in pain and inflammation. It has also been shown to interact with the CB2 receptor, which is involved in the immune system and has been implicated in the development of cancer.
生化和生理效应
N-(4-chlorobenzyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, inhibit the growth of cancer cells, and modulate the immune system. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
One advantage of using N-(4-chlorobenzyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide in lab experiments is its potential as a therapeutic agent. Its ability to interact with certain receptors in the body makes it a potential candidate for the treatment of a range of diseases. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
未来方向
There are several future directions for the study of N-(4-chlorobenzyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide. One direction is to further investigate its potential as a therapeutic agent in the treatment of pain, inflammation, and cancer. Another direction is to study its potential as an antioxidant and its ability to modulate the immune system. Further studies are also needed to determine the safety and efficacy of this compound in humans.
科学研究应用
N-(4-chlorobenzyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide has been studied for its potential use as a therapeutic agent in several areas. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.
属性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4/c1-13-10-17(11-18(23)25-13)26-16-6-8-22(9-7-16)19(24)21-12-14-2-4-15(20)5-3-14/h2-5,10-11,16H,6-9,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOHXBLIYXEDFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2691115.png)
![Methyl (E)-4-[(2R,4S)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methoxypyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2691119.png)
![N-(2,5-dimethylphenyl)-4-[2-(2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]piperazine-1-carboxamide](/img/structure/B2691120.png)
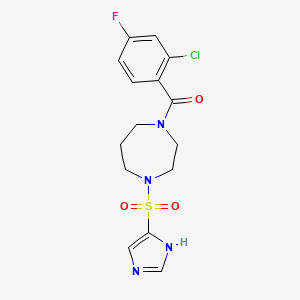
![(Z)-2-((4-ethylphenyl)imino)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2691123.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2691124.png)
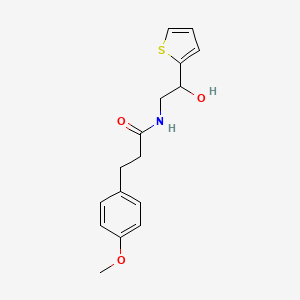
![3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2691126.png)
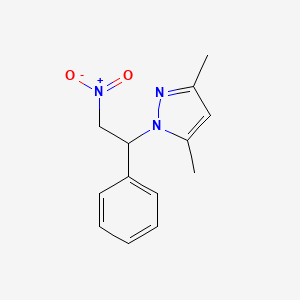
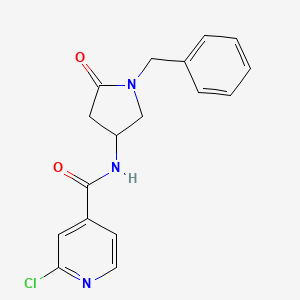
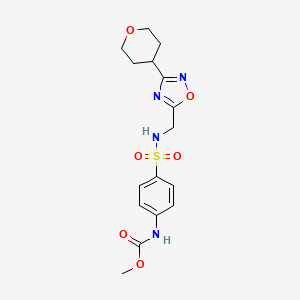
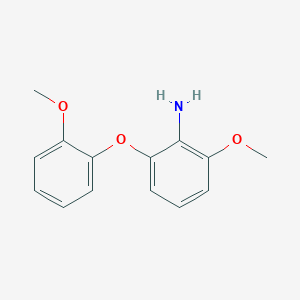
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,4-dimethoxybenzamide](/img/structure/B2691137.png)
